molecular formula C8H7BF3K B1592970 Potassium trans-styryltrifluoroborate CAS No. 201852-49-5

Potassium trans-styryltrifluoroborate

Cat. No. B1592970
M. Wt: 210.05 g/mol
InChI Key: NONAUTDEFRJJII-UHDJGPCESA-N
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Description

Potassium trans-beta-styryltrifluoroborate is a crystalline powder . It is used as a reactant for Suzuki-Miyaura cross-coupling, in enantioselective total synthesis of naseseazines A and B via regioselective Friedel-Crafts based arylative dimerization, in metal-free chlorodeboronation reactions, in preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution, and in preparation of Weinreb amides by palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of Potassium trans-styryltrifluoroborate is C6H5(CH)2BF3K . Its molecular weight is 210.05 . The InChI key is NONAUTDEFRJJII-UHDJGPCESA-N .


Chemical Reactions Analysis

Potassium trans-beta-styryltrifluoroborate is used in several chemical reactions. These include Suzuki-Miyaura cross-coupling, enantioselective total synthesis of naseseazines A and B via regioselective Friedel-Crafts based arylative dimerization, metal-free chlorodeboronation reactions, preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution, and preparation of Weinreb amides by palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Potassium trans-beta-styryltrifluoroborate is a white crystalline powder . It is soluble in water . The elemental analysis shows B: 5.04-5.25% (Theory 5.14%), H: 3.29-3.43% (Theory 3.35%), K: 18.24-18.98% (Theory 18.61%) .

Scientific Research Applications

Lewis Acid Promoted Reactions

  • Potassium styryltrifluoroborates react with α,α-dichlorinated aldimines in the presence of Lewis acids to yield functionalized propargylamines and allylamines. This modified Petasis reaction demonstrates the compound's utility in creating new stable classes of molecules (Stas & Tehrani, 2007).

Catalysis and Cross-Coupling Reactions

  • Potassium styryltrifluoroborates have been used in cross-coupling reactions with amides using a Cu-Pd dual catalyst system, leading to high yields of amide styrylation products (Al-Masum, Islam & Shaban, 2017).
  • A palladium-catalyzed cross-coupling of potassium styryltrifluoroborates and sodium nitrite yields styryl nitrites. This method provides an innovative approach for nitration protocols (Al-Masum, Saleh & Islam, 2013).

Synthesis and Characterization

  • The synthesis and spectroscopic characterization of potassium polyfluoroalken-1-yltrifluoroborates, including potassium trans-styryltrifluoroborate, have been explored. These studies are crucial for understanding the properties and potential applications of these compounds (Frohn & Bardin, 2001).

Application in Organic Chemistry

  • Potassium trans-styryltrifluoroborate has been used in the stereoselective synthesis of dihydropyranones, tetrahydropyranones, and functionalized 1,4-dicarbonyl compounds under transition-metal-free conditions (Roscales, Ortega & Csákÿ, 2018).
  • It is also involved in the Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates, demonstrating its versatility in organic synthesis (Molander & Rivero, 2002).

Novel Synthetic Routes

  • A novel route for the synthesis of potassium 1-(benzyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes and their subsequent conversion has been developed, enabling access to protected secondary alcohols (Molander & Wisniewski, 2012).

Safety And Hazards

Potassium trans-beta-styryltrifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

potassium;trifluoro-[(E)-2-phenylethenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAUTDEFRJJII-UHDJGPCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635396
Record name Potassium trifluoro[(E)-2-phenylethenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trans-styryltrifluoroborate

CAS RN

201852-49-5
Record name Potassium trifluoro[(E)-2-phenylethenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trans-styryltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KM Fisher, Y Bolshan - Catalysts, 2016 - mdpi.com
… We then discovered that potassium trans-styryltrifluoroborate salt and its derivatives reacted … The reaction of unsubstituted potassium trans-styryltrifluoroborate salt with the starting …
Number of citations: 8 www.mdpi.com
Y Bolshan, RA Batey - Angewandte Chemie International …, 2008 - Wiley Online Library
… Coupling of trans-cinnamamide with potassium trans-styryltrifluoroborate gave a 56 % yield of 9, a precursor to the natural product lansamide I. Increasing the amount of …
Number of citations: 147 onlinelibrary.wiley.com
HJ Huang, YT Wang, YK Wu, I Ryu - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… of 2a and potassium trans-styryltrifluoroborate were used instead of 2a (entries 17 and 18). … e Using potassium trans-styryltrifluoroborate instead of 2a. f Using trans-2-phenylvinylboronic …
Number of citations: 3 pubs.rsc.org
HA Stefani, AN Khan, F Manarin, PH Vendramini… - Tetrahedron …, 2013 - Elsevier
… Real-time infrared techniques8, 9, 10 were used to delve deeper into the reaction and provide a useful reaction outcome; the reaction between potassium trans-styryltrifluoroborate salts …
Number of citations: 6 www.sciencedirect.com
DE Carrera - Chemical Communications, 2017 - pubs.rsc.org
… Towards this end, the reaction of potassium trans-styryltrifluoroborate, camphorsulfonic acid (CSA) and a variety of differentially protected benzaldehyde imines was evaluated (Table 1). …
Number of citations: 23 pubs.rsc.org
SNS Vasconcelos, VH Menezes da Silva… - Asian Journal of …, 2017 - Wiley Online Library
… As our first choice, 3-iodotyrosine 1 (properly protected) 21 and potassium trans-styryltrifluoroborate 2 a were reacted in the presence of K 2 CO 3 as base and MeOH, by using Pd(OAc) …
Number of citations: 6 onlinelibrary.wiley.com
F Liu, T Evans, BC Das - Tetrahedron letters, 2008 - Elsevier
… When we changed from potassium trans-styryltrifluoroborate to potassium vinyltrifluoroborate the yields decreased, except in the case of potassium trans-1-decenyltrifluoroborate, …
Number of citations: 54 www.sciencedirect.com
Y Bolshan, RA Batey - Tetrahedron, 2010 - Elsevier
… oxazolidinone with potassium trans-styryltrifluoroborate 2b, … -cinnamamide with potassium trans-styryltrifluoroborate gave … equiv of the potassium trans-styryltrifluoroborate salt. Enamide …
Number of citations: 44 www.sciencedirect.com
JY Hamilton, D Sarlah, EM Carreira - Org. Synth, 2003 - orgsyn.org
… 1-(Naphthalen-2-yl)prop-2-en-1-ol (1) (4.97 g, 27.0 mmol, 1.0 equiv), potassium trans-styryltrifluoroborate (8.51 g, 40.5 mmol, 1.5 equiv), tetrabutylammonium bromide (0.87 g, 2.7 mmol, …
Number of citations: 8 www.orgsyn.org
AL Braga, T Barcellos, MW Paixao, AM Deobald… - …, 2008 - ACS Publications
… In a flask (25 mL) under an argon atmosphere were added potassium trans-styryltrifluoroborate (105 mg, 0.5 mmol), diphenyl ditelluride (102 mg, 0.25 mmol), CuCl (1.2 mg, 0.012 mmol)…
Number of citations: 44 pubs.acs.org

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